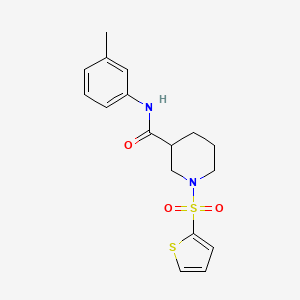![molecular formula C17H16N2O5 B4673141 3-({[4-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)-4-METHYLBENZOIC ACID](/img/structure/B4673141.png)
3-({[4-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)-4-METHYLBENZOIC ACID
Overview
Description
3-({[4-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)-4-METHYLBENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxycarbonyl group, an anilino group, and a benzoic acid moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)-4-METHYLBENZOIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxycarbonyl Group: This step involves the reaction of an appropriate aniline derivative with methoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The methoxycarbonylated aniline is then coupled with 4-methylbenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-({[4-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)-4-METHYLBENZOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-({[4-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)-4-METHYLBENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-({[4-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)-4-METHYLBENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The methoxycarbonyl group and anilino moiety play crucial roles in its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-({[4-(ETHOXYCARBONYL)ANILINO]CARBONYL}AMINO)-4-METHYLBENZOIC ACID
- 3-({[4-(CARBOXY)ANILINO]CARBONYL}AMINO)-4-METHYLBENZOIC ACID
Uniqueness
3-({[4-(METHOXYCARBONYL)ANILINO]CARBONYL}AMINO)-4-METHYLBENZOIC ACID is unique due to the presence of the methoxycarbonyl group, which imparts specific chemical properties and reactivity. This makes it distinct from similar compounds with different substituents, such as ethoxycarbonyl or carboxy groups.
Properties
IUPAC Name |
3-[(4-methoxycarbonylphenyl)carbamoylamino]-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-10-3-4-12(15(20)21)9-14(10)19-17(23)18-13-7-5-11(6-8-13)16(22)24-2/h3-9H,1-2H3,(H,20,21)(H2,18,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBDERPGRPRAST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)NC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B4673064.png)

![3-cyclopropyl-4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4673081.png)
![N-(2-methoxy-4-nitrophenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4673088.png)
![N-[5-[(4-chlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenyl)sulfanylacetamide](/img/structure/B4673100.png)
![4-methyl-3-{[(4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B4673102.png)
![1-(1-adamantyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B4673106.png)


![(5-PROPYL-3-THIENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B4673137.png)
![3-{[2-(3,4-DIMETHOXYPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-5,7-DIMETHYL-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4673151.png)
![1-BENZYL-N~5~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-2,3-DIMETHYL-1H-INDOLE-5-CARBOXAMIDE](/img/structure/B4673153.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4673155.png)
![2-(4-Isobutoxy-3-methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B4673166.png)
